2-氯腺苷

描述

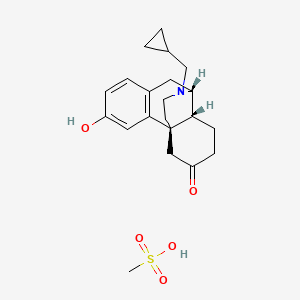

2-Chloroadenosine (CADO) is an adenosine agonist . It is a metabolically stable analogue of adenosine . It has anticonvulsant effects and is neuroprotective in vivo .

Synthesis Analysis

The synthesis of 2-Chloroadenosine involves the reaction of 2-chloroadenine and uridine with hydrogen chloride, potassium dihydrogen phosphate, and potassium hydroxide in water and dimethyl sulfoxide at a pH of 7.1-7.2 at 58 - 61°C for 4 hours .

Molecular Structure Analysis

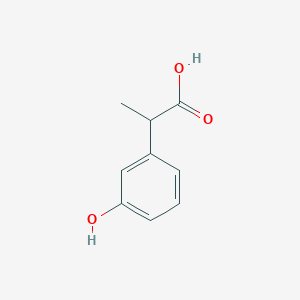

The molecular formula of 2-Chloroadenosine is C10H12ClN5O4 . Its molecular weight is 301.69 . The InChI Key is BIXYYZIIJIXVFW-UUOKFMHZSA-N .

Chemical Reactions Analysis

2-Chloroadenosine is an analog of adenosine and acts as an adenosine A1 receptor agonist . It might possess anti-oxidant properties . It is also used as an agonist of adenosine receptors in dorsal hippocampus (DH) and ventral hippocampus (VH) of mice .

Physical And Chemical Properties Analysis

2-Chloroadenosine is soluble in DMSO to 25 mM and in water to 25 mM . It is a solid substance . Its molecular weight is 301.69 .

科学研究应用

-

Neuroscience

- Application : 2-Chloroadenosine is used as an agonist of adenosine receptors (A1R) in the dorsal hippocampus (DH) and ventral hippocampus (VH) of mice .

- Method : It is typically administered as a component of artificial cerebrospinal fluid (aCSF) for electrophysiological experiments using hippocampal slices .

-

Biochemistry

-

Immunology

- Application : 2-Chloroadenosine has been used in immunology as a selective A1-adenosine receptor agonist . It has been shown to induce apoptosis, which is a process of programmed cell death .

- Method : In this context, it is typically added to cell cultures and the rate of apoptosis is measured using various techniques such as flow cytometry .

- Results : The use of 2-Chloroadenosine can provide insights into the role of adenosine receptors in immune responses and could potentially be used to develop new therapeutic strategies for immune-related diseases .

-

Pharmacology

- Application : 2-Chloroadenosine is used in pharmacology for the study of adenosine receptor-mediated effects .

- Method : It is typically administered to experimental animals or added to cell cultures, and the effects on various physiological or cellular processes are measured .

- Results : The use of 2-Chloroadenosine can help to elucidate the role of adenosine receptors in various physiological processes and could potentially lead to the development of new drugs .

-

Cell Biology

- Application : 2-Chloroadenosine is used in cell biology as a selective A1-adenosine receptor agonist . It has been shown to induce apoptosis, a process of programmed cell death .

- Method : It is typically added to cell cultures, and the rate of apoptosis is measured using various techniques such as flow cytometry .

- Results : The use of 2-Chloroadenosine can provide insights into the role of adenosine receptors in cell death and survival, and could potentially be used to develop new therapeutic strategies for diseases where apoptosis is a factor .

-

Chemistry

- Application : 2-Chloroadenosine is used in chemistry as an internal standard in solid phase extraction coupled with liquid chromatography-tandem mass spectrometry (XLC-MS/MS) for the quantification of certain metabolites .

- Method : In this context, it is added to the sample before the extraction process, and its concentration is measured along with the analytes of interest. This allows for more accurate quantification of the analytes .

- Results : The use of 2-Chloroadenosine as an internal standard can improve the accuracy and reliability of the quantification results .

安全和危害

未来方向

2-Chloroadenosine has a broad range of applications in the pharmaceutical industry. As an antiviral agent, it can inhibit the replication of various viruses, such as hepatitis B virus, herpes simplex virus, and human immunodeficiency virus .

Relevant Papers

There are several papers that have studied 2-Chloroadenosine. For instance, a paper by Saito and Yamaguchi studied the lethal effect of 2-Chloroadenosine on mouse macrophages . Another paper by Nowak et al. studied the control of cytokine production in iNKT cells by the A2aR adenosine receptor .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXYYZIIJIXVFW-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017134 | |

| Record name | 2-Chloroadenosinehemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloroadenosine | |

CAS RN |

146-77-0, 103090-47-7, 81012-94-4 | |

| Record name | 2-Chloroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103090477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroadenosinehemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroadenosinehemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroadenosine hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7ZUG45G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)

![4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide](/img/structure/B1663990.png)